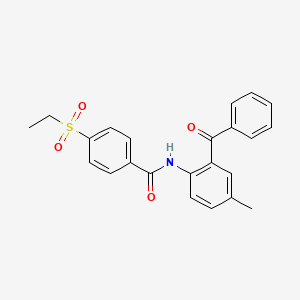

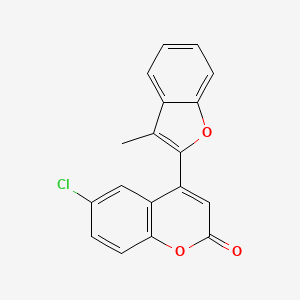

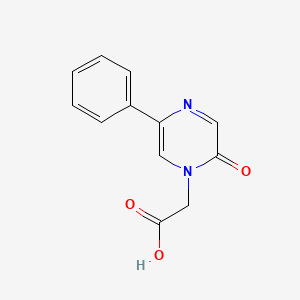

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Waste-Free Synthesis of Condensed Heterocyclic Compounds

- Research Insight : Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, including similar compounds, can efficiently produce heterocyclic compounds, some of which exhibit solid-state fluorescence (Shimizu, Hirano, Satoh, & Miura, 2009).

Novel Aromatic Polyimides Synthesis

- Research Insight : Synthesis of novel aromatic polyimides involves polymerizing new diamines with various dianhydrides. This process is significant in the field of polymer chemistry, where derivatives of aminobenzothiazole, a compound similar to the one , are used (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Development of Azo Dyes

- Research Insight : Azo dyes synthesis involves the reaction of aminothiophene derivatives with a variety of coupling components. These dyes, derived from compounds similar to 2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate, are used in coloring textiles and other materials (Sabnis & Rangnekar, 1989).

Synthesis of Novel Hsp90 Inhibitors

- Research Insight : The synthesis of novel Hsp90 inhibitors involves the creation of complex compounds that can inhibit Hsp90α, a molecular chaperone involved in the stabilization and activation of numerous client proteins. This is crucial in medicinal chemistry and drug discovery (Wang Xiao-long, 2011).

Homogeneous Catalytic Aminocarbonylation

- Research Insight : Aminocarbonylation of iodobenzene and iodoalkenes with amino acid esters using palladium catalysis leads to 2-oxo-carboxamide type derivatives. This process is important in organic synthesis and pharmaceutical development (Müller et al., 2005).

Environmental Applications

- Research Insight : The creation of exchange resins for the selective removal of contaminants, like chromium, from water. This is significant in environmental chemistry and water purification (Heininger & Meloan, 1992).

properties

IUPAC Name |

[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-2-15-8-10-17(11-9-15)19(22)23-14-18(21)20-13-12-16-6-4-3-5-7-16/h6,8-11H,2-5,7,12-14H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMHLGWZXODFDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl 4-ethylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)

![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)